molecular formula C10H17NO2S B8793941 (1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide

(1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide

Cat. No.: B8793941
M. Wt: 215.31 g/mol
InChI Key: DPJYJNYYDJOJNO-ZCUBBSJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide is a complex organic compound with a unique structure. It belongs to the class of isothiazoles, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide typically involves multiple steps, starting from readily available precursors. The key steps include cyclization, oxidation, and sulfonation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole: A structurally similar compound without the dioxide group.

    8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole: Another related compound with slight structural variations.

Uniqueness

The presence of the 2,2-dioxide group in (1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide imparts unique chemical properties, such as increased stability and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(5S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10?/m0/s1

InChI Key

DPJYJNYYDJOJNO-ZCUBBSJVSA-N

Isomeric SMILES

CC1(C2CCC13CS(=O)(=O)N[C@H]3C2)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Origin of Product

United States

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